REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]([C:10]#[N:11])=[C:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.[N+]([CH3:16])([O-])=O.N12CCCN=C1CCCCC2>C(#N)C>[CH3:1][O:2][C:3]([C:4]1([C:10]#[N:11])[C:5]2([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:16]1)=[O:12]
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Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
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COC(C(=C1CCCC1)C#N)=O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Control Type
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AMBIENT
|
Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between ether (1 L) and 1N HCl (400 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
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Details
|
The organic layer was washed with 1N HCl (2×300 mL), brine (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a wet-packed silica gel column
|
Type
|
WASH
|
Details
|
eluting with 4-6% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC12CCCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |